Tricaprin
Overview
Description
Mechanism of Action
Target of Action
Tricaprin is a medium-chain fatty acid triglyceride derived from capric acid . It primarily targets the phospholipid bilayer of cells, affecting membrane packing order and permeability .
Mode of Action
This compound acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . When incorporated into liposomes, it decreases dithionite permeability and raises phase transition temperatures of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), indicating that this compound reduces membrane permeability .
Biochemical Pathways
It’s known that this compound incorporation into liposomes can alter membrane packing order and hydrophobic drug encapsulation capacity . This suggests that this compound may influence lipid metabolism and the function of cellular membranes.
Pharmacokinetics
Its incorporation into liposomes has been shown to affect drug release rates, with a decrease in the release rate of small hydrophilic drugs and an increase in the release rate of large hydrophilic drugs . Furthermore, this compound improved the storage and freeze-drying stability of liposomes encapsulating small hydrophilic drugs .
Result of Action
This compound has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally . It has also been studied as a treatment option to prevent ruptures of abdominal aortic aneurysm . In a mouse model for Triglyceride Deposit Cardiomyovasculopathy, this compound diet improved cardiac triglyceride metabolism and left ventricular function .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the process of incorporating this compound into liposomes has been investigated with a focus on enzyme catalysis as an alternative to traditional manufacturing processes that take place at high temperature and pressure . The environmental conditions can affect the quality and yield of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl tridecanoate can be synthesized through the esterification of glycerol with tridecanoic acid. The reaction typically involves heating glycerol and tridecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, glyceryl tridecanoate is produced using a similar esterification process but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The use of vacuum distillation helps in the removal of water and unreacted tridecanoic acid, ensuring a high yield of the desired product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Glycerol and tridecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
Glyceryl tridecanoate is widely used in scientific research due to its unique properties as a medium-chain triglyceride. Some of its applications include:
Lipid Metabolism Studies: It is used to study lipid digestion and metabolism, particularly focusing on how medium-chain fatty acids are processed differently from long-chain fatty acids.
Bio-lubricants and Coatings: Due to its lower melting point and unique metabolic features, it is employed in the development of sustainable bio-lubricants and coatings.
Food Science: It is used as an additive in food products to enhance texture and stability.
Comparison with Similar Compounds
Glyceryl tridodecanoate: Another medium-chain triglyceride with similar properties but different chain length.
Glyceryl trimyristate: A triglyceride with longer fatty acid chains, resulting in different physical and metabolic properties.
Uniqueness: Glyceryl tridecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This balance affects its melting point, viscosity, and interaction with other molecules, making it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
2,3-di(decanoyloxy)propyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGBHLMCUINGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H62O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042651 | |
Record name | Tricaprin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(10:0/10:0/10:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-71-6 | |
Record name | Tricaprin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricaprin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricaprin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tricaprin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol tridecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICAPRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TG(10:0/10:0/10:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.